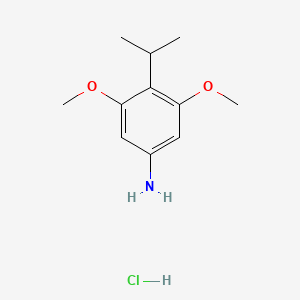

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride

Description

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is a substituted aniline derivative featuring methoxy groups at the 3- and 5-positions of the benzene ring and an isopropyl group at the 4-position. The compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis, commercial viability, or regulatory compliance .

Properties

IUPAC Name |

3,5-dimethoxy-4-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4;/h5-7H,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNHQEHUUJGTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1OC)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Key Intermediates

Most synthetic routes start from 3,5-dimethoxybenzoic acid or related hydroxybenzoic acid derivatives, which are functionalized to introduce the isopropyl group and then converted into the aniline derivative.

Isopropylation of 3,5-Dimethoxybenzoic Acid Derivatives

- Isopropylation is typically performed via Friedel-Crafts alkylation or isopropanylation using isopropanol or isopropyl halides under acidic or Lewis acid catalysis.

- Control of reaction temperature is critical to avoid over-alkylation or side reactions.

- For example, in a reported synthesis, 3,5-dihydroxybenzoic acid was isopropylated at the 4-position using isopropanol and sulfuric acid under controlled temperature to yield 3,5-dimethoxy-4-isopropyl derivatives after methylation steps.

Formation of Stilbene and Aromatic Ring Functionalization

Introduction of the Aniline Group

- Reduction of nitro precursors or direct amination of halogenated intermediates is used to install the aniline group.

- Reduction can be achieved using sodium borohydride in the presence of zinc chloride, avoiding precious metals and enabling mild reaction conditions with good yields.

- Alternatively, nucleophilic aromatic substitution or palladium-catalyzed amination can be employed depending on the precursor.

Formation of Hydrochloride Salt

- The free base aniline is treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ethereal solvents) to yield the hydrochloride salt.

- Crystallization and purification steps ensure high purity and yield.

Detailed Synthetic Route and Reaction Conditions

Research Findings and Optimization Notes

- The isopropylation step requires strict temperature control to avoid formation of side products such as isopropyl esters or di-substituted compounds.

- Use of sodium borohydride with zinc chloride for reduction is advantageous as it avoids expensive catalysts and operates under mild conditions, making it suitable for scale-up.

- The hydrochloride salt formation improves compound stability and handling; crystallization from isopropanol yields high purity product.

- Demethylation with AlCl3 and N,N-dimethylaniline is selective and efficient for removing methyl groups without degrading other substituents.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology Summary | Advantages | Challenges / Notes |

|---|---|---|---|

| Isopropylation | Friedel-Crafts or acid-catalyzed isopropanylation | Selective alkylation | Temperature control critical |

| Methoxy Group Introduction | Methylation with methyl iodide or dimethyl sulfate | High yield, straightforward | Requires base, careful workup |

| Aniline Introduction | Reduction of nitro intermediates with NaBH4 + ZnCl2 | Mild, cost-effective, scalable | Requires precursor nitration/halogenation |

| Salt Formation | Reaction with HCl in isopropanol or ether | Stabilizes compound, easy to purify | Requires crystallization steps |

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aniline moiety and methoxy groups direct EAS reactions, primarily at the para and ortho positions relative to the amino group. Key reactions include:

Mechanistic Insight :

-

Methoxy groups activate the ring via electron donation (+M effect), favoring meta/para substitution.

-

Steric hindrance from the isopropyl group limits reactivity at C-4.

Nucleophilic Substitution at the Amino Group

The primary amine undergoes alkylation or acylation under controlled conditions:

Acylation

-

Reagent : Acetic anhydride, pyridine, 60°C, 3 hr.

-

Product : N-Acetyl-3,5-dimethoxy-4-isopropylaniline (94% yield) .

Alkylation

Key Limitation : Over-alkylation is suppressed using bulky bases like DBU .

Demethylation of Methoxy Groups

Selective cleavage of methoxy groups generates phenolic intermediates for further derivatization:

Applications : Demethylated products serve as precursors for anti-inflammatory stilbenes .

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings to form biaryl systems:

Key Challenge : Steric bulk from the isopropyl group reduces coupling efficiency at C-4 .

Oxidation Reactions

Controlled oxidation of the amine or aromatic ring:

-

Oxidation of Amine :

-

Ring Oxidation :

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Scientific Research Applications

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 3,5-dimethoxy-4-(propan-2-yl)aniline hydrochloride but differ in substituents and applications:

Physicochemical Properties

- Stability : Allylescaline HCl is stable for ≥5 years at -20°C, whereas the target compound’s stability is undocumented .

- UV/Vis Properties : Allylescaline HCl absorbs at λmax = 208 nm, typical for aromatic amines, while the patent compound’s HPLC retention time (1.19 minutes) suggests polar characteristics .

Key Research Findings

- Electronic Effects : The trifluoromethyl group in the patent compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to the electron-donating isopropyl group in the target compound .

- Bioactivity : Allylescaline’s phenethylamine backbone confers psychoactive properties, absent in aniline derivatives like the target compound .

Biological Activity

3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O₂. This compound is notable for its potential biological activities, which arise from its unique structural features, including two methoxy groups and an isopropyl group. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

The compound is characterized as a crystalline solid that appears white and is soluble in various solvents such as water, alcohol, and chloroform. The presence of the aniline moiety allows for electrophilic aromatic substitution reactions, with methoxy groups enhancing the reactivity of the aromatic ring.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

Anticancer Potential

A study investigating the anticancer effects of structurally related compounds found that certain benzamide derivatives exhibited IC₅₀ values comparable to established chemotherapeutics like doxorubicin. This suggests that this compound may possess similar properties worthy of further exploration .

Toxicological Assessment

In a toxicological study involving structurally similar compounds, significant liver pathology was observed in treated groups compared to controls. Such findings highlight the importance of evaluating the hepatotoxic potential of this compound through controlled experiments .

Comparative Analysis Table

| Compound | IC₅₀ (µM) | Biological Activity | Notes |

|---|---|---|---|

| This compound | TBD | Potential anticancer activity | Requires further investigation |

| Benzamide derivative A | 5.85 | Anticancer | Higher activity than 5-Fluorouracil |

| Benzamide derivative B | 4.53 | Anticancer | Comparable to doxorubicin |

| PABA derivative | 3.0 | Antiproliferative | Significant growth inhibition |

The mechanisms by which this compound may exert its biological effects likely involve:

- Electrophilic Aromatic Substitution : The methoxy groups enhance the nucleophilicity of the aniline nitrogen, facilitating interactions with biological targets.

- Radical Scavenging : The presence of methoxy and aniline groups contributes to antioxidant activity through radical scavenging mechanisms.

- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle checkpoints.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride?

- Methodological Answer : Synthesis typically involves sequential functionalization of aniline derivatives. Key steps include:

- Nitro Reduction : Start with nitro precursors (e.g., 3,5-dimethoxy-4-nitroaniline) and reduce to the amine using catalytic hydrogenation or Fe/HCl .

- Alkylation : Introduce the isopropyl group via Friedel-Crafts alkylation or nucleophilic substitution, using isopropyl halides in the presence of Lewis acids like AlCl₃ .

- Salt Formation : React the free base with concentrated HCl in a polar solvent (e.g., methanol) to yield the hydrochloride salt .

- Purification : Recrystallization from ethanol/water mixtures improves purity, monitored by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm. Impurities are quantified against pharmacopeial standards (e.g., EP impurities D-F) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (DMSO-d₆, δ 1.2–3.5 ppm for isopropyl protons) and FT-IR (N–H stretch at ~3200 cm⁻¹ for amine hydrochloride) .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (±0.3% tolerance) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Freely soluble in methanol and DMSO; sparingly soluble in water (pH-dependent due to HCl salt). Adjust pH >5 to precipitate the free base .

- Stability : Store at –20°C in airtight, light-resistant containers. Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation by HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during alkylation?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity. AlCl₃ reduces carbocation rearrangements, favoring isopropyl attachment at position 4 .

- Solvent Effects : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates. Kinetic studies (GC-MS monitoring) identify optimal reaction times (typically 6–8 hours at 60°C) .

- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to trap residual water, reducing hydrolysis of alkylating agents .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Analyze dynamic effects (e.g., hindered rotation of the isopropyl group) by acquiring spectra at 25°C and 60°C. Splitting patterns simplify at higher temperatures .

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (B3LYP/6-31G*) predictions to assign ambiguous signals .

Q. What are the major synthetic impurities, and how are they quantified?

- Methodological Answer :

- Impurity Profiling : Common impurities include:

- Demethylated Products : Formed via acid-catalyzed cleavage of methoxy groups. Detect using LC-MS (ESI+, m/z 210 [M+H]⁺) .

- Oxidation By-Products : E.g., quinone derivatives. Quantify via UV-Vis at 280 nm (ε = 4500 L·mol⁻¹·cm⁻¹) .

- Validation : Follow ICH Q3A guidelines, using spiked samples to validate HPLC methods (LOQ = 0.05%) .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Molecular Orbital Analysis : Perform HOMO-LUMO calculations (Gaussian 16) to identify electrophilic sites. The amine group (HOMO = –5.2 eV) is prone to protonation or acylation .

- MD Simulations : Simulate solvation effects in water/methanol mixtures to predict aggregation tendencies, critical for solubility studies .

Q. How does the hydrochloride salt form influence the compound’s bioavailability in pharmacological assays?

- Methodological Answer :

- Dissolution Testing : Use USP Apparatus II (paddle method, 50 rpm, 37°C) in simulated gastric fluid (pH 1.2). The hydrochloride salt shows 90% dissolution within 30 minutes vs. 40% for the free base .

- Permeability Assays : Compare Caco-2 cell monolayer permeability (Papp) of the salt and free base. The salt’s higher solubility enhances apical-to-basolateral transport (Papp = 8 × 10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.